[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.: 71058-61-2
VCID: VC4124247
InChI: InChI=1S/C5H6ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,8H,2-3H2
SMILES: C1=C(ON=C1CCl)CO
Molecular Formula: C5H6ClNO2
Molecular Weight: 147.56

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol

CAS No.: 71058-61-2

Cat. No.: VC4124247

Molecular Formula: C5H6ClNO2

Molecular Weight: 147.56

* For research use only. Not for human or veterinary use.

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol - 71058-61-2

Specification

CAS No. 71058-61-2
Molecular Formula C5H6ClNO2
Molecular Weight 147.56
IUPAC Name [3-(chloromethyl)-1,2-oxazol-5-yl]methanol
Standard InChI InChI=1S/C5H6ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,8H,2-3H2
Standard InChI Key LUVJOTYECLBJJC-UHFFFAOYSA-N
SMILES C1=C(ON=C1CCl)CO
Canonical SMILES C1=C(ON=C1CCl)CO

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol features a 1,2-oxazole ring system substituted at positions 3 and 5 with chloromethyl (-CH₂Cl) and hydroxymethyl (-CH₂OH) groups, respectively. The oxazole core itself is a π-electron-deficient heterocycle due to the electronegative oxygen and nitrogen atoms, which polarize the ring and influence reactivity .

  • Chloromethyl Group: Introduces both steric bulk and electrophilic character at position 3. The chlorine atom’s inductive effect withdraws electron density, enhancing the susceptibility of the adjacent methylene group to nucleophilic substitution .

  • Hydroxymethyl Group: Provides a polar, hydrogen-bonding moiety at position 5, increasing solubility in protic solvents while offering a site for further derivatization (e.g., oxidation to carboxylic acids or esterification).

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₅H₆ClNO₂Derived from
Molecular Weight (g/mol)147.56Calculated
IUPAC Name[3-(Chloromethyl)-1,2-oxazol-5-yl]methanolSystematic nomenclature
SMILESClCC1=NOC(=C1)COBased on

Synthetic Routes and Optimization

Cyclization Strategies for Oxazole Formation

The synthesis of 1,2-oxazole derivatives typically employs cyclocondensation reactions between carbonyl compounds and hydroxylamine derivatives. For [3-(Chloromethyl)-1,2-oxazol-5-yl]methanol, a plausible pathway involves:

  • Precursor Preparation:

    • Reaction of chloromethyl ketones with hydroxylamine to form intermediate oximes.

    • Cyclization via dehydration or catalytic methods to construct the oxazole ring .

  • Functionalization:

    • Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the reactivity of the intermediate.

Table 2: Comparative Synthetic Yields for Analogous Oxazoles

CompoundYield (%)ConditionsReference
3-(Chloromethyl)-5-thien-2-ylisoxazole78HCl/EtOH, reflux
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol65Pd catalysis, 80°C

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl group; limited solubility in nonpolar solvents.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the chloromethyl site .

Spectroscopic Signatures

  • IR Spectroscopy:

    • O-H stretch: ~3200–3500 cm⁻¹ (broad)

    • C=N/C-O stretches: ~1650 cm⁻¹

  • ¹H NMR (CDCl₃):

    • δ 4.65 ppm (s, 2H, CH₂Cl)

    • δ 4.25 ppm (s, 2H, CH₂OH)

    • δ 6.85 ppm (s, 1H, oxazole H-4)

Biological and Industrial Applications

Antimicrobial Activity

Oxazole derivatives exhibit broad-spectrum antimicrobial properties. While direct data for this compound are lacking, analogs like 3-(chloromethyl)-5-thien-2-ylisoxazole show MIC values of 8–16 µg/mL against Staphylococcus aureus .

Catalytic and Material Science Applications

The hydroxymethyl group’s ability to coordinate metals suggests utility in heterogeneous catalysis. For instance, palladium complexes of similar oxazoles achieve turnover numbers (TON) >1,000 in cross-coupling reactions.

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